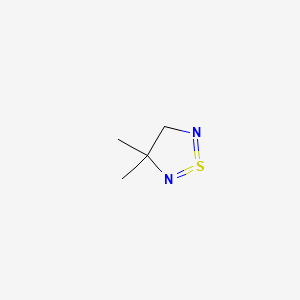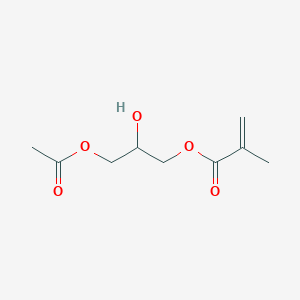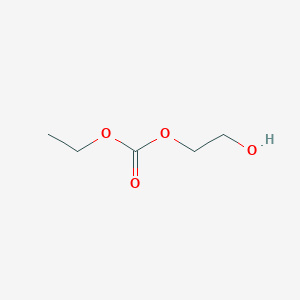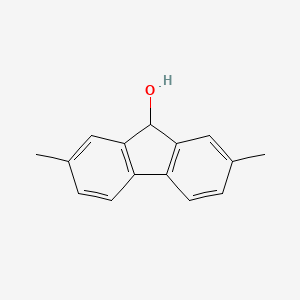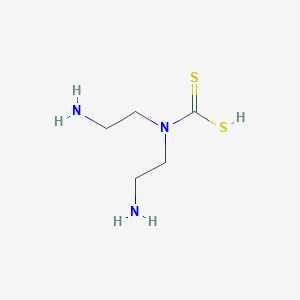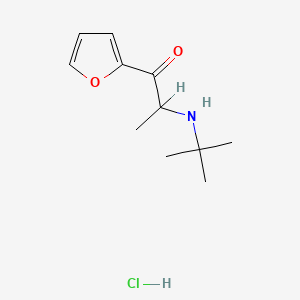![molecular formula C14H19NO2 B14689738 2-[(1-Hydroxycyclohexyl)methyl]benzamide CAS No. 23966-59-8](/img/structure/B14689738.png)
2-[(1-Hydroxycyclohexyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Hydroxycyclohexyl)methyl]benzamide is an organic compound with the molecular formula C14H19NO2 It is characterized by a benzamide group attached to a cyclohexyl ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxycyclohexyl)methyl]benzamide typically involves the reaction of benzoyl chloride with 1-hydroxycyclohexylmethanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired benzamide by the action of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Hydroxycyclohexyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[(1-Oxocyclohexyl)methyl]benzamide.
Reduction: Formation of 2-[(1-Hydroxycyclohexyl)methyl]aniline.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-[(1-Hydroxycyclohexyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Hydroxycyclohexyl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxyl group and benzamide moiety can form hydrogen bonds with proteins or enzymes, potentially modulating their activity. The compound may also interact with cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Hydroxycyclohexyl)methyl]aniline
- 2-[(1-Oxocyclohexyl)methyl]benzamide
- 2-[(1-Hydroxycyclohexyl)methyl]benzoic acid
Uniqueness
2-[(1-Hydroxycyclohexyl)methyl]benzamide is unique due to its specific combination of a benzamide group and a hydroxylated cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
23966-59-8 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[(1-hydroxycyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C14H19NO2/c15-13(16)12-7-3-2-6-11(12)10-14(17)8-4-1-5-9-14/h2-3,6-7,17H,1,4-5,8-10H2,(H2,15,16) |
InChI Key |
QHZJKJXTJWNSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


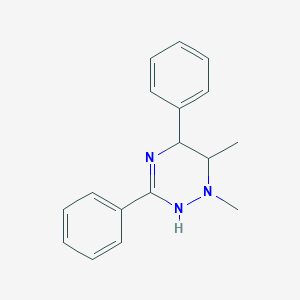
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
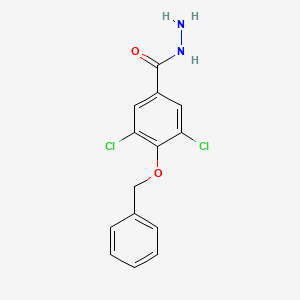
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
